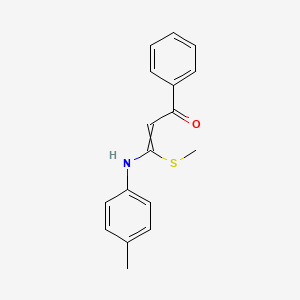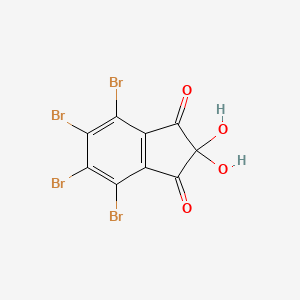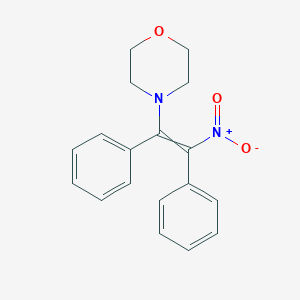![molecular formula C21H22O3 B14324456 Bis[2-(4-methoxyphenyl)cyclopropyl]methanone CAS No. 100897-20-9](/img/structure/B14324456.png)
Bis[2-(4-methoxyphenyl)cyclopropyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-methoxyphenyl)cyclopropyl]methanone is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-methoxyphenyl)cyclopropyl]methanone typically involves the reaction of 4-methoxybenzyl chloride with cyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[2-(4-methoxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[2-(4-methoxyphenyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis[2-(4-methoxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Bis(2-hydroxy-4-methoxyphenyl)methanone
- Cyclopropyl 4-methoxyphenyl ketone
- Benzophenone derivatives
Comparison: Bis[2-(4-methoxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other similar compoundsFor instance, the cyclopropyl ring can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .
Propriétés
Numéro CAS |
100897-20-9 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
bis[2-(4-methoxyphenyl)cyclopropyl]methanone |
InChI |
InChI=1S/C21H22O3/c1-23-15-7-3-13(4-8-15)17-11-19(17)21(22)20-12-18(20)14-5-9-16(24-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
Clé InChI |
RDBIPUWDZNBPRY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC2C(=O)C3CC3C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



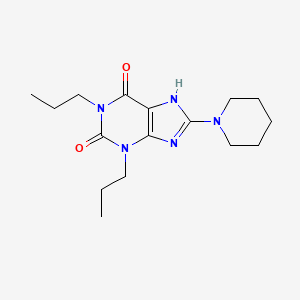

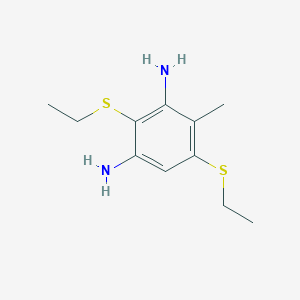
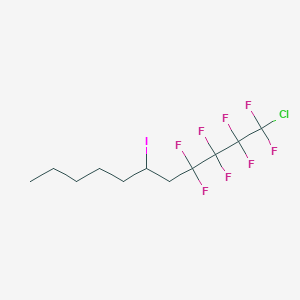

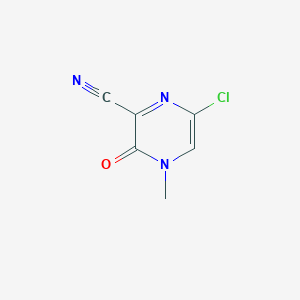


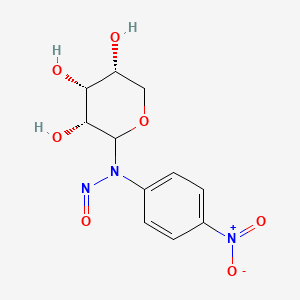
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
